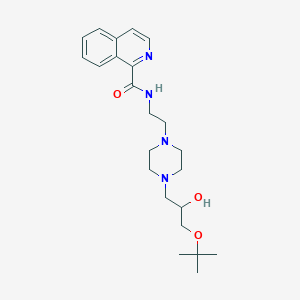
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is an intricate organic compound featuring a carboxamide group bonded to an isoquinoline structure. The compound's combination of functional groups offers the potential for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis begins with isoquinoline-1-carboxylic acid as the starting material. The carboxyl group is activated with a coupling reagent (e.g., EDC, DCC) to form the intermediate ester, which subsequently reacts with a suitable amine (e.g., N-(2-aminoethyl)piperazine) under mild conditions to produce the primary structure. In parallel, tert-butyl 3-hydroxypropanoate is synthesized separately, which undergoes further reactions (nucleophilic substitutions) to incorporate the tert-butoxy group.
Industrial Production Methods: Scaling up requires optimization of reaction conditions, possibly utilizing flow chemistry to enhance yield and selectivity. High-performance liquid chromatography (HPLC) ensures the final product's purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: Can be oxidized at the hydroxypropyl moiety.
Reduction: The carboxamide group may be reduced to the corresponding amine.
Substitution: Nucleophilic substitutions can occur at the piperazine ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alkyl halides under basic conditions for the piperazine ring.
Major Products Formed from These Reactions:
Oxidation: Aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
This compound shows promising applications in:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Utilized in studies for its potential inhibitory effects on certain enzymes.
Medicine: Investigated for its therapeutic potential in treating specific diseases due to its bioactive isoquinoline structure.
Industry: Explored for its utility in producing advanced materials with specific functional properties.
Mechanism of Action
Comparison with Other Similar Compounds: N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide is unique due to its combination of hydrophilic and hydrophobic groups, enhancing its solubility and bioavailability compared to simpler analogs.
Comparison with Similar Compounds
N-(2-(4-hydroxyethyl)piperazin-1-yl)isoquinoline-1-carboxamide.
N-(2-(4-(3-methoxypropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.
N-(2-(4-aminopropyl)piperazin-1-yl)ethyl)isoquinoline-1-carboxamide.
Properties
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-23(2,3)30-17-19(28)16-27-14-12-26(13-15-27)11-10-25-22(29)21-20-7-5-4-6-18(20)8-9-24-21/h4-9,19,28H,10-17H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJBKHCOHFIUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2591858.png)

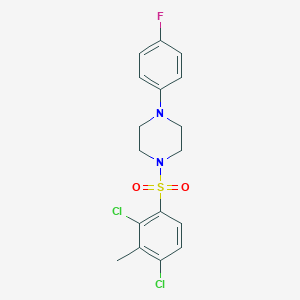
![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)
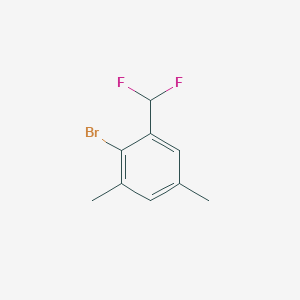
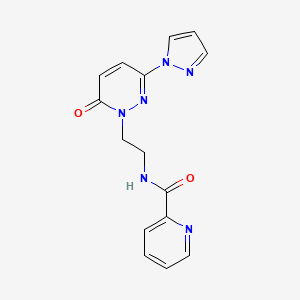

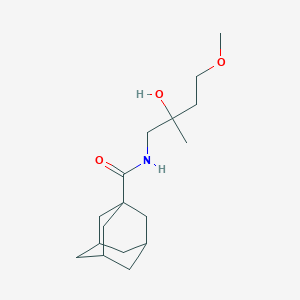
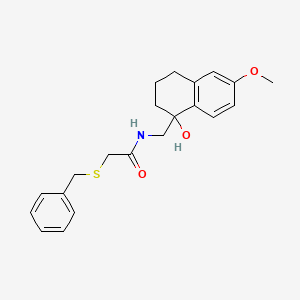
![4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2591870.png)
![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)
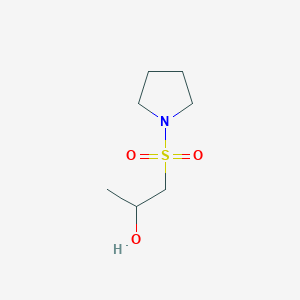
![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
